Ethyl 3-{[5-(methoxycarbonyl)furan-2-yl]methyl}-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate
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Overview
Description
Ethyl 3-{[5-(methoxycarbonyl)furan-2-yl]methyl}-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-{[5-(methoxycarbonyl)furan-2-yl]methyl}-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate typically involves multiple steps, including the formation of the furan and thieno rings, followed by their integration into the pyrimidine structure. Common reagents used in these reactions include methoxycarbonyl, ethyl esters, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-{[5-(methoxycarbonyl)furan-2-yl]methyl}-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.
Scientific Research Applications
Ethyl 3-{[5-(methoxycarbonyl)furan-2-yl]methyl}-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: The compound is studied for its unique structure and reactivity, providing insights into the behavior of heterocyclic compounds.
Biology: It may be used in biological studies to investigate its interactions with various biomolecules and potential biological activities.
Medicine: Research into its potential therapeutic applications, such as its ability to interact with specific molecular targets, is ongoing.
Industry: The compound’s unique properties may make it useful in the development of new materials or as a precursor for other chemical syntheses.
Mechanism of Action
The mechanism of action of Ethyl 3-{[5-(methoxycarbonyl)furan-2-yl]methyl}-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-{[5-(methoxycarbonyl)furan-2-yl]methyl}-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate: shares similarities with other heterocyclic compounds that feature furan, thieno, or pyrimidine rings.
Indole derivatives: These compounds also contain heterocyclic structures and are known for their diverse biological activities.
Imidazole derivatives: Similar in their heterocyclic nature, these compounds have various therapeutic potentials.
Uniqueness
The uniqueness of this compound lies in its specific combination of furan, thieno, and pyrimidine rings, which imparts distinct chemical and biological properties not found in other compounds.
Biological Activity
Ethyl 3-{[5-(methoxycarbonyl)furan-2-yl]methyl}-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, focusing on its pharmacological effects, mechanisms of action, and structural activity relationships (SAR).
- Molecular Formula : C17H16N2O6S
- Molecular Weight : 376.4 g/mol
- IUPAC Name : Ethyl 3-[(5-methoxycarbonylfuran-2-yl)methyl]-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxylate
The compound features a thieno[2,3-d]pyrimidine core, which is known for various biological activities, including anti-inflammatory and antibacterial properties.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of furan have shown effectiveness against various bacterial strains. This compound may similarly exhibit potent antibacterial activity due to the presence of the furan moiety, which has been associated with inhibition of bacterial growth.
Case Study : A study on furan derivatives reported that certain compounds inhibited the growth of Escherichia coli at minimal inhibitory concentrations (MIC) as low as 64 µg/mL . This suggests a potential for ethyl 3-{[5-(methoxycarbonyl)furan-2-yl]methyl}-5-methyl derivatives to show comparable or enhanced activity.
Anti-inflammatory Activity
The thieno[2,3-d]pyrimidine scaffold has been linked to anti-inflammatory effects through the inhibition of cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory response. Compounds that share structural similarities with ethyl 3-{[5-(methoxycarbonyl)furan-2-yl]methyl}-5-methyl have demonstrated significant inhibition of COX enzymes .
Structure Activity Relationship (SAR)
The biological activity of ethyl 3-{[5-(methoxycarbonyl)furan-2-yl]methyl}-5-methyl can be influenced by various structural components. The presence of specific functional groups such as methoxy and carbonyl groups has been shown to enhance activity against certain targets.
Structural Feature | Effect on Activity |
---|---|
Methoxy Group | Enhances lipophilicity and possibly bioavailability |
Carbonyl Group | May contribute to hydrogen bonding interactions with biological targets |
Furan Ring | Imparts unique reactivity and potential for interaction with microbial enzymes |
Cytotoxicity Studies
Preliminary studies on related compounds suggest that while some derivatives exhibit antimicrobial properties, they also need to be evaluated for cytotoxicity against human cell lines. For example, certain thiazole and pyrimidine derivatives have shown low cytotoxicity in L929 fibroblast cells . Future studies should assess the cytotoxic profile of ethyl 3-{[5-(methoxycarbonyl)furan-2-yl]methyl}-5-methyl to ensure safety for therapeutic applications.
Properties
Molecular Formula |
C17H16N2O6S |
---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
ethyl 3-[(5-methoxycarbonylfuran-2-yl)methyl]-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C17H16N2O6S/c1-4-24-17(22)13-9(2)12-14(26-13)18-8-19(15(12)20)7-10-5-6-11(25-10)16(21)23-3/h5-6,8H,4,7H2,1-3H3 |
InChI Key |
OYAFPLHGXOHFTF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)N=CN(C2=O)CC3=CC=C(O3)C(=O)OC)C |
Origin of Product |
United States |
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